1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles and triazoles. It features a unique molecular structure that includes a tetrahydrotriazoloazepine moiety, which is significant in medicinal chemistry due to its potential biological activities. This compound has garnered interest for its applications in pharmaceutical research, particularly in the development of new therapeutic agents.
The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. Its synthesis and characterization are documented in scientific literature and patent filings, highlighting its relevance in ongoing chemical research.
This compound is classified as a heterocyclic organic compound due to the presence of multiple nitrogen atoms within its ring structures. It falls under the broader category of bioactive compounds, which are studied for their potential pharmacological effects.
The synthesis of 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine typically involves several key steps:
The synthesis often requires specific reaction conditions such as controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide. Catalysts may also be employed to enhance reaction rates and yields.
The molecular formula of 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine is , with a molecular weight of approximately 312.80 g/mol. The structure consists of a pyrazole ring connected to a tetrahydrotriazoloazepine framework.
Key structural data includes:
The compound can participate in various chemical reactions including:
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction processes. Conditions such as pH and temperature are crucial for controlling these reactions.
The mechanism of action for 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific biological targets such as enzymes or receptors within cellular pathways.
Upon binding to these targets:
Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory and anticancer properties.
The physical properties include:
Chemical properties involve stability under various conditions (e.g., heat and light) and reactivity with other chemicals.
Relevant data includes:
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine has several applications in scientific research:
The compound features a unique fusion of three pharmacologically significant ring systems, each contributing distinct electronic and steric properties to the molecular framework.
Core Structural Features
Table 1: Fundamental Structural Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1174852-58-4 | [1] [2] |
Molecular Formula | C12H18N6 | [1] [4] |
Molecular Weight | 246.31 g/mol | [1] |
Canonical SMILES | CCN1C=C(N)C(=N1)C1=NN=C2CCCCCN21 | [2] [4] |
IUPAC Name | 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine | [2] |
Heterocyclic Components
Table 2: Heterocyclic Ring Characteristics
Ring System | Ring Size | Key Heteroatoms | Saturation | Pharmacophoric Role |
---|---|---|---|---|
Pyrazole | 5-membered | N1, N2, C3, C4, C5 | Aromatic | Hydrogen bonding & π-stacking |
Triazole | 5-membered | N1, N2, N3, C4, C5 | Aromatic | Electrophile binding site |
Azepine | 7-membered | N1, C2-C7 | Partially saturated (6,7,8,9-tetrahydro) | Conformational flexibility |
Spatial and Electronic Properties
The integration of triazolo-azepine and pyrazole systems represents a strategic approach in kinase inhibitor and apoptosis modulator development.
Evolution of Hybrid Scaffolds
Mechanistic Hypotheses
Table 3: Therapeutic Hypotheses Based on Structural Analogs
Therapeutic Area | Proposed Mechanism | Structural Basis | Evidence Source |
---|---|---|---|
Oncology (Kinase Inhibition) | Competitive ATP binding in kinases | 4-Aminopyrazole mimics adenine; azepine fills allosteric pocket | Patent WO2016103155A1 [10] |
Apoptosis Modulation | Bcl-2/Bax protein interaction disruption | Triazole nitrogen H-bonding to pro-apoptotic targets | Evitachem research compounds [8] |
Anti-inflammatory Action | JAK/STAT pathway interference | Ethylpyrazole enables membrane penetration | Sigma-Aldrich analogs [3] |
Current Research Applications
Comprehensive Compound Nomenclature
Table 4: Systematic and Alternative Naming Conventions
Nomenclature Type | Name |
---|---|
IUPAC Name | 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine |
Canonical Synonym | 1H-Pyrazol-4-amine, 1-ethyl-3-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)- |
Research Code | MFCD12405281 |
Pharmaceutical Synonym | 1-ethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazol-4-amine |
Simplified Identifier | STK510362; AKOS005169098 |
Note: All listed names refer to the identical core structure with CAS 1174852-58-4 [1] .
This compound exemplifies next-generation heterocyclic hybrids where rational fusion of bioactive rings enables precise targeting of oncogenic pathways. Ongoing research aims to validate its mechanism-specific efficacy and optimize selectivity profiles.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7